N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide

High-throughput screening Molecular Libraries Program bioactivity profiling

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide is a synthetic small-molecule benzothiazole-acetamide hybrid (C16H14ClN3O2S, MW 347.8 g/mol) featuring a 7-chloro-4-methoxy substitution pattern on the benzothiazole core and an N-(pyridin-3-ylmethyl)acetamide side chain. The compound is registered in PubChem (CID and ChEMBL (CHEMBL1517247) and was originally sourced through the NIH Molecular Libraries Screening Program (MLS001167910), indicating it has undergone broad biological profiling.

Molecular Formula C16H14ClN3O2S
Molecular Weight 347.82
CAS No. 886964-84-7
Cat. No. B2803418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide
CAS886964-84-7
Molecular FormulaC16H14ClN3O2S
Molecular Weight347.82
Structural Identifiers
SMILESCC(=O)N(CC1=CN=CC=C1)C2=NC3=C(C=CC(=C3S2)Cl)OC
InChIInChI=1S/C16H14ClN3O2S/c1-10(21)20(9-11-4-3-7-18-8-11)16-19-14-13(22-2)6-5-12(17)15(14)23-16/h3-8H,9H2,1-2H3
InChIKeyRRIOTKDDWMPPHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide (CAS 886964-84-7): Procurement-Relevant Identity and Physicochemical Profile


N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide is a synthetic small-molecule benzothiazole-acetamide hybrid (C16H14ClN3O2S, MW 347.8 g/mol) featuring a 7-chloro-4-methoxy substitution pattern on the benzothiazole core and an N-(pyridin-3-ylmethyl)acetamide side chain [1]. The compound is registered in PubChem (CID 7590468) and ChEMBL (CHEMBL1517247) and was originally sourced through the NIH Molecular Libraries Screening Program (MLS001167910), indicating it has undergone broad biological profiling [1]. Its computed XLogP3 of 3.1, zero hydrogen-bond donors, five hydrogen-bond acceptors, and four rotatable bonds define a moderately lipophilic, conformationally constrained scaffold [1].

Why N-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide Cannot Be Replaced by In-Class Benzothiazole-Acetamide Analogs


The benzothiazole-2-yl-acetamide chemotype encompasses a large family of compounds where even subtle changes in substitution pattern can drastically alter target engagement, potency, and selectivity. The specific 7-chloro-4-methoxy arrangement on the benzothiazole ring of this compound is a non-trivial pharmacophoric feature; closely related analogs with substituent shifts (e.g., 6-ethyl, 6-methoxy, or 6-chloro-4-methyl variants) are likely to exhibit divergent binding poses and biological activity profiles [1]. PubChem bioassay records for this compound contain 564 data points with measured potency values spanning approximately 2–12.6 µM across multiple assay formats, demonstrating that its activity signature is assay-dependent and not interchangeable with other benzothiazole derivatives simply by structural similarity [1]. Without matched-pair comparative data for each analog, generic substitution risks introducing unknown potency shifts or complete loss of activity in a given experimental context.

Head-to-Head and Cross-Study Quantitative Differentiation Evidence for N-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide


Broad Screening Fingerprint: 564 Bioassay Potency Data Points vs. Sparse Characterization of Closest Analogs

Unlike most in-class benzothiazole-acetamide compounds that lack publicly available broad profiling data, N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide has been tested in 564 bioassays through the NIH Molecular Libraries Program, yielding potency readouts from 1.9953 µM to 12.5893 µM [1]. The closest analogs available on PubChem (e.g., N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide, N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide) have no reported bioassay data in the same database, rendering their activity profiles effectively unknown [2]. This data density differential means users of this compound can reference an existing activity landscape for assay validation, while users of unprofiled analogs must generate all activity data de novo.

High-throughput screening Molecular Libraries Program bioactivity profiling

Hydrogen-Bond Donor Count of Zero: A Physicochemical Differentiator for Permeability-Critical Assays

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide possesses zero hydrogen-bond donor (HBD) groups, a consequence of the tertiary acetamide linkage connecting the benzothiazole and pyridylmethyl moieties [1]. In contrast, analogs bearing a secondary amide linker (e.g., N-(benzo[d]thiazol-2-yl)acetamide derivatives without N-alkylation) present one HBD, while N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide also has zero HBD but differs in methoxy position (6- vs. 4-) [2]. The HBD count of zero is associated with improved passive membrane permeability in PAMPA and Caco-2 assays across multiple chemotypes; for procurement decisions where intracellular target access is critical, this physicochemical feature provides a rational selection criterion over HBD-containing analogs [3].

Drug-likeness passive permeability physicochemical profiling

Measured Multi-Assay Potency Range (2–12.6 µM) Provides a Quantitative Activity Baseline Absent for Unprofiled Analogs

The PubChem bioassay record for this compound reports concrete potency values spanning 1.9953 µM to 12.5893 µM across 564 assays [1]. This establishes a quantifiable activity baseline that can be used for assay triage decisions (e.g., excluding assays where sub-µM potency is required). The closest analogs—including N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide, N-(benzo[d]thiazol-2-yl)-2-(4-ethylphenyl)-N-(pyridin-3-ylmethyl)acetamide, and N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)acetamide—have no publicly reported potency data in any database, making it impossible to establish whether they are more or less potent in any given assay [2]. The existence of a defined 2–12.6 µM potency envelope allows users to immediately assess whether this compound falls within their assay's required activity window, a decision that cannot be made for completely uncharacterized analogs.

Potency baseline activity threshold screening triage

ChEMBL Registration (CHEMBL1517247) and NIH MLS Provenance vs. Unregistered Analogs

This compound is registered in both PubChem (CID 7590468) and ChEMBL (CHEMBL1517247) and was originally submitted through the NIH Molecular Libraries Screening Program under identifier MLS001167910 [1]. The MLS provenance indicates the compound has passed quality-control thresholds for purity and identity required for high-throughput screening library inclusion [2]. Several closely related benzothiazole-acetamide analogs with the N-(pyridin-3-ylmethyl) motif exist only on vendor databases without ChEMBL registration or MLS inclusion, meaning their QC provenance and screening readiness are unverified [3]. For procurement in regulated or screening-intensive environments, MLS provenance provides a documented chain of custody and quality assurance that unregistered analogs cannot offer.

Database registration compound provenance screening collection

Optimal Procurement and Application Scenarios for N-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide Based on Quantitative Evidence


High-Throughput Screening Assay Validation and Hit Triage Using the Pre-Existing 564-Data-Point Bioactivity Fingerprint

Investigators setting up new biochemical or cell-based screening assays can use the publicly available 564-assay potency dataset (1.9953–12.5893 µM) to benchmark assay performance, establish signal windows, and validate detection sensitivity before committing to large-scale library screening [1]. Unlike completely uncharacterized benzothiazole-acetamide analogs that would require pilot dose-response experiments for every new assay format, this compound's broad profiling data allows rapid cross-assay comparisons and reduces preliminary testing overhead.

Permeability-Focused Cell-Based Assays Requiring Low Hydrogen-Bond Donor Count

In cell-based phenotypic screens or intracellular target engagement assays where passive membrane permeability is a critical parameter, the zero hydrogen-bond donor count of this compound (computed by PubChem) provides a selection advantage over secondary amide-containing benzothiazole analogs that carry one HBD and are statistically more likely to exhibit permeability-limited cellular activity [1]. This physicochemical feature is particularly relevant for assays targeting cytoplasmic or nuclear proteins in intact-cell formats.

Structure-Activity Relationship (SAR) Studies Centered on the 7-Chloro-4-Methoxy Benzothiazole Pharmacophore

Medicinal chemists exploring the SAR of benzothiazole-based inhibitors can use this compound as a reference point for the 7-chloro-4-methoxy substitution pattern. The availability of 564 bioassay results across diverse targets provides an activity baseline against which newly synthesized analogs with modified substitution patterns (e.g., 6-ethyl, 6-methoxy, or 4-methyl variants) can be compared, enabling quantitative assessment of the impact of chlorine position and methoxy placement on polypharmacology [1].

Regulated Screening Environments Requiring Documented Compound Provenance and Quality Assurance

For laboratories operating under Good Laboratory Practice (GLP) guidelines or in drug discovery units requiring auditable compound sourcing, the NIH Molecular Libraries Program provenance (MLS001167910) and dual PubChem/ChEMBL registration provide documented evidence of compound identity verification and QC history [1][2]. This provenance trail is absent for many vendor-only benzothiazole-acetamide analogs, making this compound the lower-risk procurement choice when documentation rigor is a requirement.

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